m-PEG13-azide
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Overview
Description
m-PEG13-azide is a polyethylene glycol (PEG)-based compound that contains an azide functional group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG13-azide is synthesized through the functionalization of polyethylene glycol (PEG) with an azide group. The process typically involves the following steps:
Activation of PEG: PEG is first activated by converting its terminal hydroxyl groups into reactive intermediates such as tosylates or mesylates.
Substitution Reaction: The activated PEG is then reacted with sodium azide (NaN₃) to introduce the azide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
m-PEG13-azide primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
Major Products
Scientific Research Applications
m-PEG13-azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of m-PEG13-azide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This property is exploited in the synthesis of PROTACs, where this compound serves as a linker to connect two different ligands. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
m-PEG13-azide can be compared with other PEG-based azide compounds, such as:
- m-PEG4-azide
- m-PEG8-azide
- m-PEG12-azide
Uniqueness
The uniqueness of this compound lies in its specific chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement and stability .
Properties
Molecular Formula |
C27H55N3O13 |
---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C27H55N3O13/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-29-30-28/h2-27H2,1H3 |
InChI Key |
MJRWWLRDMAXCFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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